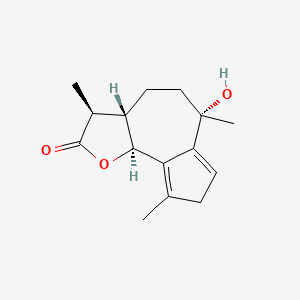
Artabsin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Artabsin is a tricyclic sesquiterpene lactone found in wormwood.
Applications De Recherche Scientifique
Chemical Properties and Structure
Artabsin is classified as a sesquiterpene lactone, characterized by its unique structural features that contribute to its biological activity. The compound is known for its complex stereochemistry, which has been elucidated through various studies. Notably, recent research has focused on the synthesis and characterization of artabsinolides, which are derived from this compound through photo-oxygenation processes .
Biological Activities
This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Some of the key activities include:
- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. In vitro studies have shown that extracts containing this compound can scavenge free radicals effectively .
- Anti-inflammatory Effects : The compound has been reported to exert anti-inflammatory effects, making it a candidate for treating inflammatory conditions .
- Antimicrobial Properties : this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Studies have employed disc diffusion methods to measure its efficacy against specific strains .
- Hepatoprotective Effects : Research indicates that this compound can protect liver cells from damage induced by toxic substances such as aluminum oxide nanoparticles. In animal models, pre-treatment with this compound significantly reduced markers of liver damage .
Therapeutic Applications
The therapeutic potential of this compound extends to various medical fields:
- Hepatology : this compound's hepatoprotective properties suggest its use in preventing liver damage due to toxins or drugs. Studies indicate that it can restore enzyme activity disrupted by toxic agents .
- Oncology : Due to its antioxidant and anti-inflammatory properties, there is potential for this compound in cancer therapy, particularly in mitigating oxidative stress associated with tumor progression .
- Infectious Diseases : The antimicrobial properties of this compound position it as a potential treatment option for infections caused by resistant strains of bacteria and fungi .
Case Studies
Several case studies illustrate the applications of this compound:
- Liver Protection Study : In a controlled study involving rats exposed to aluminum oxide nanoparticles, pre-treatment with this compound resulted in decreased levels of malondialdehyde (a marker of oxidative stress) and improved antioxidant enzyme levels compared to untreated groups .
- Antimicrobial Efficacy : A study assessing the antimicrobial activity of wormwood extracts found that discs impregnated with this compound effectively inhibited the growth of multiple bacterial strains, demonstrating its potential as a natural antimicrobial agent .
- Inflammation Reduction : Research exploring the anti-inflammatory effects of this compound showed significant reductions in inflammatory markers in animal models treated with the compound following exposure to inflammatory stimuli .
Propriétés
Numéro CAS |
24399-20-0 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(3S,3aS,6S,9bS)-6-hydroxy-3,6,9-trimethyl-3,3a,4,5,8,9b-hexahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11-12(8)13-10(6-7-15(11,3)17)9(2)14(16)18-13/h5,9-10,13,17H,4,6-7H2,1-3H3/t9-,10-,13-,15-/m0/s1 |
Clé InChI |
BXBCLQRTBGRRDB-MJVIGCOGSA-N |
SMILES |
CC1C2CCC(C3=CCC(=C3C2OC1=O)C)(C)O |
SMILES isomérique |
C[C@H]1[C@@H]2CC[C@](C3=CCC(=C3[C@H]2OC1=O)C)(C)O |
SMILES canonique |
CC1C2CCC(C3=CCC(=C3C2OC1=O)C)(C)O |
Key on ui other cas no. |
24399-20-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















